molecular formula C11H13ClO2S B2534206 (2-Benzylcyclopropyl)methanesulfonyl chloride CAS No. 2168350-75-0

(2-Benzylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2534206
CAS No.: 2168350-75-0
M. Wt: 244.73
InChI Key: DXNZNSWZUYAPKD-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C11H13ClO2S . This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl chloride moiety. It is a versatile reagent used in organic synthesis, particularly in the formation of sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (2-Benzylcyclopropyl)methanesulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or sulfuryl chloride due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products:

    Sulfonamides: Formed when reacted with amines.

    Sulfonate Esters: Formed when reacted with alcohols.

    Thioethers: Formed when reacted with thiols.

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanesulfonyl chloride primarily involves its role as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of both benzyl and cyclopropyl groups in (2-Benzylcyclopropyl)methanesulfonyl chloride provides unique steric and electronic properties, making it a valuable reagent in specific synthetic applications.

    Reactivity: The combination of these groups can influence the reactivity and selectivity of the compound in various chemical reactions, offering advantages over simpler sulfonyl chlorides.

Properties

IUPAC Name

(2-benzylcyclopropyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZNSWZUYAPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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